molecular formula C7H8N4OS B3334908 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1004643-47-3

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B3334908
CAS RN: 1004643-47-3
M. Wt: 196.23 g/mol
InChI Key: QKERKSQQEPULNN-UHFFFAOYSA-N
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Description

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, also known as EPOT, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. EPOT is a heterocyclic compound that contains an oxadiazole ring, a pyrazole ring, and a thiol group. It has been synthesized through various methods and has shown promising results in various scientific studies.

Mechanism of Action

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. It has also been shown to improve cognitive function and may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments, including its relatively simple synthesis and its potential for use in various scientific fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, including the optimization of its synthesis methods, the exploration of its potential use in various scientific fields, and the further investigation of its mechanism of action. 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol's potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in treating Alzheimer's disease and other neurodegenerative disorders, make it an exciting area of research for the future. Additionally, the study of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol's potential use in biosensors and as a catalyst in organic reactions could lead to further advancements in these fields.

Scientific Research Applications

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has shown potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In biochemistry, 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has also been studied for its potential use in biosensors and as a catalyst in organic reactions.
In materials science, 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a corrosion inhibitor and as a component in electrochemical devices.

properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-2-11-4-5(3-8-11)6-9-10-7(13)12-6/h3-4H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKERKSQQEPULNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195110
Record name 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

CAS RN

1004643-47-3
Record name 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

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